(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide
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Overview
Description
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide is a complex organic compound with significant potential in various scientific fields. This compound features an amino group, a nitrophenyl group, and a propanamide backbone, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. One common method involves the use of protecting groups for the amino functionalities, followed by coupling with the nitrophenyl group under controlled conditions. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of flow microreactors has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted amides or other derivatives depending on the reagents used.
Scientific Research Applications
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The nitrophenyl group plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S)-2-amino-1-(4-nitrophenyl)propanediol
- (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[(2-nitrophenyl)sulfanylamino]propanoyl]amino]propanamide
Uniqueness
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16N4O4 |
---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-(4-nitrophenyl)propanamide |
InChI |
InChI=1S/C12H16N4O4/c1-7(13)12(18)15(8(2)11(14)17)9-3-5-10(6-4-9)16(19)20/h3-8H,13H2,1-2H3,(H2,14,17)/t7-,8-/m0/s1 |
InChI Key |
YYTXEZNFUNRCAN-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])[C@@H](C)C(=O)N)N |
Canonical SMILES |
CC(C(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])C(C)C(=O)N)N |
Origin of Product |
United States |
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